molecular formula C16H13NO4 B1624117 trans-4'-Methoxy-4-nitrochalcone CAS No. 6552-67-6

trans-4'-Methoxy-4-nitrochalcone

Cat. No.: B1624117
CAS No.: 6552-67-6
M. Wt: 283.28 g/mol
InChI Key: BUIDDTIFHZVUNT-NYYWCZLTSA-N
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Description

trans-4’-Methoxy-4-nitrochalcone: is a chalcone derivative with the molecular formula C16H13NO4 . Chalcones are a type of natural compound belonging to the flavonoid family, characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Methoxy-4-nitrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone (such as acetophenone) and an aromatic aldehyde (such as 4-nitrobenzaldehyde) in the presence of a base like sodium hydroxide in ethanol. The reaction proceeds under reflux conditions, leading to the formation of the chalcone derivative .

Industrial Production Methods: While specific industrial production methods for trans-4’-Methoxy-4-nitrochalcone are not widely documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4’-Methoxy-4-nitrochalcone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction of the nitro group in trans-4’-Methoxy-4-nitrochalcone can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amines.

    Substitution: Various substituted chalcone derivatives.

Scientific Research Applications

Chemistry: trans-4’-Methoxy-4-nitrochalcone is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of pyrazolines, isoxazoles, and pyrimidines through cyclization reactions .

Biology and Medicine: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis through various molecular pathways .

Industry: In the industrial sector, trans-4’-Methoxy-4-nitrochalcone is used in the development of organic brightening agents, fluorescent whitening agents, and polymerization catalysts .

Comparison with Similar Compounds

  • trans-4’-Methoxy-3-nitrochalcone
  • 2’,4’,6’-Trimethoxy-4-nitrochalcone
  • 2’-Hydroxy-4’-methoxy-2,3-benzochalcone

Comparison: trans-4’-Methoxy-4-nitrochalcone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to other chalcone derivatives, it exhibits distinct antimicrobial and anticancer properties, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIDDTIFHZVUNT-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6552-67-6
Record name NSC40919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

30 g of p-nitrobenzaldehyde was reacted with 30 g of p-methoxyacetophenone in 200 ml of acetic acid in the presence of 34 ml of sulfuric acid at room temperature for 1 day, and the reaction mixture was poured into 1 liter of ice-water. After neutralizing the mixture with 48 g of NaOH, crystals formed were collected by filtration, and recrystallized from acetone-acetonitrile (0.2 liter/1.3 liter) to obtain 37.6 g of the desired compound. m.p. 171°-173° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
48 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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